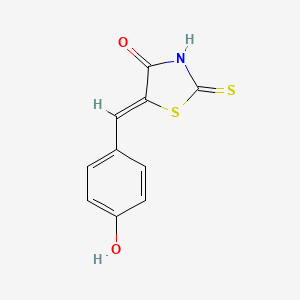

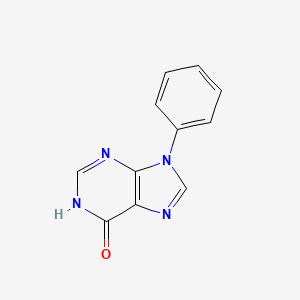

![molecular formula C18H9BrO2 B3055272 Benz[a]anthracene-7,12-dione, 4-bromo- CAS No. 63715-52-6](/img/structure/B3055272.png)

Benz[a]anthracene-7,12-dione, 4-bromo-

Overview

Description

Benz[a]anthracene-7,12-dione, 4-bromo- is a synthetic organic compound that has found extensive use in scientific research. It is a member of the anthraquinone family of compounds and is commonly referred to as 4-bromo-1,8-dihydroxyanthraquinone. This compound has attracted significant attention due to its unique properties, including its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Spectroscopy and Structural Analysis

Benz[a]anthracene-7, 12-dione has been studied for its spectral properties and structural analysis. Notably, its nitro derivative has been synthesized and studied using various NMR methodologies, including FG-HOHAHA, FG-NOESY, FG-CH-COSY, and FG-HMBC, to determine the detailed NMR spectral determination for polycyclic aromatic ketones (Sakamoto et al., 2001).

Environmental and Toxicological Studies

The compound's metabolites have been shown to induce oxidative DNA damage through redox cycles of quinone and unique non-quinone pathways. This finding is essential in understanding the mutagenicity and carcinogenicity of the metabolites of Benz[a]anthracene (Seike et al., 2003).

Remediation and Biodegradation

Benz[a]anthracene-7,12-dione has been part of studies in soil decontamination, where a hybrid treatment involving Fenton oxidation followed by microbial culture showed promising results in enhancing the biodegradability of the compound in soil (Lee & Hosomi, 2001).

Photodegradation Studies

Research has been conducted on the photodegradation products of polycyclic aromatic hydrocarbons like Benz[a]anthracene in water. Understanding the biodegradability of these photoproducts is crucial in assessing the environmental impact of these compounds (Lehto, Puhakka, & Lemmetyinen, 2003).

Sensor Development

The compound has been used in the development of novel electrochemical sensors. A particular study involved the construction of a platform using polypyrrole (PPy) and Benz[a]anthracene-7,12-dione for the selective and sensitive detection of benzo[k]fluoranthene, demonstrating the compound's potential in sensor technology (Xiangli et al., 2014).

properties

IUPAC Name |

4-bromobenzo[a]anthracene-7,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrO2/c19-15-7-3-6-11-10(15)8-9-14-16(11)18(21)13-5-2-1-4-12(13)17(14)20/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRTWAFFQRALPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980053 | |

| Record name | 4-Bromotetraphene-7,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz[a]anthracene-7,12-dione, 4-bromo- | |

CAS RN |

63715-52-6 | |

| Record name | Benz(a)anthracene-7,12-dione, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063715526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromotetraphene-7,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)

![4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3055195.png)

![Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate](/img/structure/B3055210.png)

![1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene]](/img/structure/B3055211.png)